molecular formula C10H15NO3S B2384411 N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide CAS No. 1334370-25-0

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2384411
CAS No.: 1334370-25-0
M. Wt: 229.29
InChI Key: YEUJXTGWEYVZTP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-hydroxy-3-methoxy-2-methylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxypropyl)thiophene-2-carboxamide
  • N-(2-hydroxy-2-methylpropyl)thiophene-2-carboxamide
  • N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Uniqueness

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a methoxy-substituted hydroxyalkyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-4-3-5-15-8/h3-5,13H,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUJXTGWEYVZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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